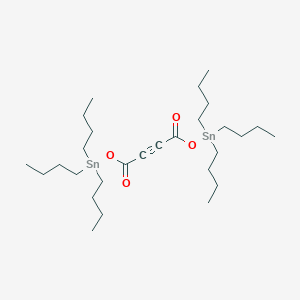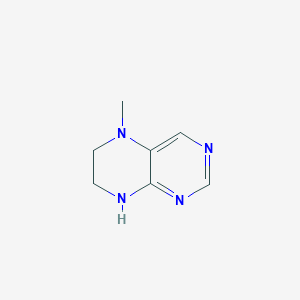
CID 74765594
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium acetylacetonate hydrate: is a coordination compound with the formula Ba(C₅H₇O₂)₂·xH₂O. It is the barium(II) complex of the acetylacetonate anion. This compound is typically encountered as a hydrate, which is consistent with the high coordination number characteristic of barium . Barium acetylacetonate hydrate is a white solid that is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium acetylacetonate hydrate can be synthesized by reacting barium carbonate with acetylacetone in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete dissolution of the reactants. The general reaction is as follows:
[ \text{BaCO}_3 + 2 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Ba(C}_5\text{H}_7\text{O}_2\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of barium acetylacetonate hydrate may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions: Barium acetylacetonate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form barium oxide and other by-products.
Reduction: Reduction reactions can convert barium acetylacetonate hydrate to barium metal and acetylacetone.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Ligand exchange reactions using various ligands and solvents.
Major Products:
Oxidation: Barium oxide (BaO) and acetylacetone derivatives.
Reduction: Barium metal (Ba) and acetylacetone.
Substitution: New barium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Barium acetylacetonate hydrate is used as a precursor in the synthesis of barium-containing compounds and materials. It is also employed in metal-organic chemical vapor deposition (MOCVD) processes to produce thin films of barium titanate (BaTiO₃) and other materials .
Biology and Medicine: While not commonly used in biological or medical applications, barium acetylacetonate hydrate can be utilized in research involving barium’s biological effects and interactions.
Industry: In industrial applications, barium acetylacetonate hydrate is used as a catalyst in various chemical reactions, including polymerization and hydrogenation. It is also employed in the production of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of barium acetylacetonate hydrate involves the coordination of the acetylacetonate ligands to the barium ion. This coordination stabilizes the barium ion and allows it to participate in various chemical reactions. The high coordination number of barium enables the formation of stable complexes with multiple ligands, which is crucial for its catalytic and material synthesis applications .
Comparaison Avec Des Composés Similaires
Calcium acetylacetonate: Similar in structure but with calcium instead of barium.
Strontium acetylacetonate: Similar in structure but with strontium instead of barium.
Magnesium acetylacetonate: Similar in structure but with magnesium instead of barium.
Uniqueness: Barium acetylacetonate hydrate is unique due to the high coordination number of barium, which allows for the formation of stable complexes with multiple ligands. This property makes it particularly useful in applications requiring high stability and reactivity, such as MOCVD and catalysis .
Propriétés
Formule moléculaire |
C5H8BaO2 |
|---|---|
Poids moléculaire |
237.44 g/mol |
InChI |
InChI=1S/C5H8O2.Ba/c1-4(6)3-5(2)7;/h3H2,1-2H3; |
Clé InChI |
XKNBIWPDDSWRFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C.[Ba] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
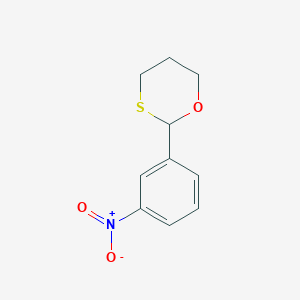
![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)

![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)
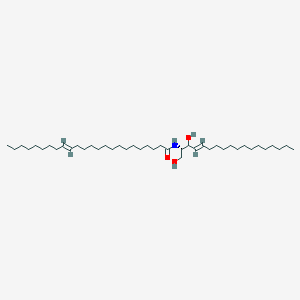
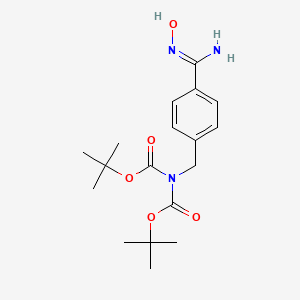
![(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B13817847.png)

